1,3-O-(S)-Benzylidene-D-arabitol (CAS 80924-06-7) is a highly regioselectively protected chiral polyol essential for the synthesis of complex carbohydrates, sphingolipids, and asymmetric ligands. By selectively masking the C1 and C3 hydroxyl groups of D-arabitol, this building block locks the molecule into a rigid 1,3-dioxane chair conformation while leaving the C2, C4, and C5 positions available for downstream functionalization. For industrial and pharmaceutical procurement, it serves as a critical, scalable precursor for generating terminal epoxides and extending carbon chains. It functions as the foundational backbone for immunomodulatory glycolipids—such as α-GalCer analogs like OCH—and specialized chiral catalysts, offering a process-ready alternative to unprotected sugars [1].
Substituting 1,3-O-(S)-benzylidene-D-arabitol with unprotected D-arabitol or alternative acetal protections (such as 1,2:4,5-di-O-isopropylidene-D-arabitol) fundamentally disrupts synthetic viability. Unprotected D-arabitol lacks regiocontrol, leading to complex mixtures of poly-functionalized isomers that require costly chromatographic separation. Conversely, standard di-acetonide protections block the terminal C5 position, preventing the formation of the critical 4,5-anhydro (epoxide) intermediate necessary for carbon chain extension. The specific 1,3-benzylidene motif is strictly required to maintain a free C4-C5 diol for selective primary tosylation and subsequent stereospecific alkylation, making it an irreplaceable procurement target for sphingolipid and chiral ligand manufacturing[1].
The synthesis of truncated sphingosine bases requires precise functionalization at the terminal carbons. Utilizing 1,3-O-(S)-benzylidene-D-arabitol allows for the direct, selective tosylation of the C5 hydroxyl group, which upon treatment with base yields the 4,5-anhydro-1,3-O-benzylidene-D-arabitol (epoxide) in 91% yield. In contrast, standard di-acetonide protections completely block the C5 position, and unprotected D-arabitol yields a statistically distributed mixture of tosylates that cannot be directly converted to the desired epoxide without extensive yield loss[1].
| Evidence Dimension | Yield of selectively functionalized C4-C5 terminal epoxide |
| Target Compound Data | 91% yield of 4,5-anhydro epoxide via selective C5-tosylation |
| Comparator Or Baseline | Di-O-isopropylidene-D-arabitol (0% yield, C5 blocked) / Unprotected D-arabitol (<30% yield due to poor regioselectivity) |
| Quantified Difference | Enables >90% yield of the critical terminal epoxide, overcoming the fundamental structural block of standard acetonides. |
| Conditions | Tosylation (TsCl, Et3N, Bu2SnO) followed by epoxidation (t-BuOK in THF). |
Procuring the 1,3-benzylidene protected form eliminates multi-step protection/deprotection sequences, directly enabling high-yield chain extension for lipid synthesis.
The rigid 1,3-dioxane ring formed by the benzylidene protection is critical for stereocontrol during downstream carbon-carbon bond formation. When the 4,5-epoxide derived from 1,3-O-(S)-benzylidene-D-arabitol is subjected to direct n-butylation using an organocopper lithium reagent, the reaction proceeds with extreme diastereoselectivity, affording the extended carbon chain (1,3-O-benzylidene-1,2,3,4-nonanetetrol) in 98% yield as a single stereoisomer. Acyclic or flexibly protected arabitol derivatives fail to provide the necessary steric hindrance, resulting in diastereomeric mixtures that compromise the biological activity of the final glycolipid [1].
| Evidence Dimension | Diastereomeric purity and yield during organocuprate alkylation |
| Target Compound Data | 98% yield as a single stereoisomer |
| Comparator Or Baseline | Acyclic/flexible protected arabitol epoxides (yield mixed diastereomers) |
| Quantified Difference | Provides near-quantitative stereocontrol (98% single product) compared to the mixed isomers of flexible baselines. |
| Conditions | Organocopper lithium reagent addition in THF at -40 to -20 °C. |
High stereocontrol is mandatory for pharmaceutical APIs; this compound prevents the need for costly chiral resolution steps.
For industrial procurement, the physical state of a building block heavily influences process mass intensity (PMI). 1,3-O-(S)-benzylidene-D-arabitol forms a highly stable, solid crystalline mass that can be purified via simple trituration (e.g., with diethyl ether and water neutralization). In contrast, many alternative arabitol acetals (such as acetonides) are viscous oils or syrups that require high-volume silica gel chromatography for purification. This solid-state advantage significantly lowers solvent consumption and labor costs during multi-kilogram scale-up [1].
| Evidence Dimension | Purification methodology and physical state |
| Target Compound Data | Solid crystalline mass, purifiable by direct trituration |
| Comparator Or Baseline | Acetonide-protected arabitols (viscous syrups requiring chromatography) |
| Quantified Difference | Eliminates the need for chromatographic purification at the primary protection step. |
| Conditions | Bulk synthesis via benzaldehyde and HCl gas at room temperature. |
Solid-state processability drastically reduces solvent waste and manufacturing time, making it the superior choice for scalable procurement.
Driven by its ability to form the terminal 4,5-epoxide and stereoselectively extend the carbon chain, this compound is the premier starting material for synthesizing truncated α-GalCer analogs. These compounds are critical therapeutic candidates for Th1-mediated autoimmune diseases, where precise stereocontrol of the sphingosine base is required [1].
The rigid, stereodefined 1,3-dioxane core and scalable crystalline nature allow for the efficient synthesis of chiral bisphosphine ligands. The available C4/C5 positions can be converted into phosphine-bearing stereocenters with high fidelity, avoiding the isomer mixtures common with flexible acyclic precursors [1].
The selectively protected C1-C3 positions allow the C4-C5 diol to be cleaved or modified to form highly specific, stereopure functionalized tetrahydrofuran rings. This serves as a robust, scalable scaffold for novel antiviral or antineoplastic nucleosides that cannot be efficiently synthesized from fully unprotected sugar alcohols [1].
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